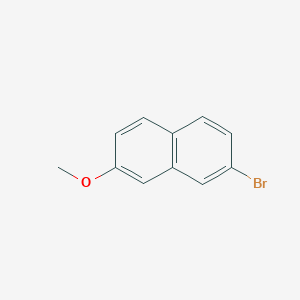

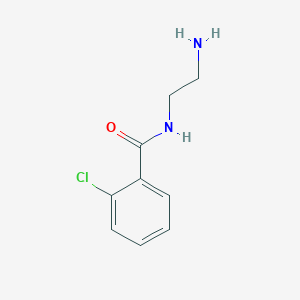

N-(2-Aminoethyl)-2-chlorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-Aminoethyl)-2-chlorobenzamide is a chemical compound that is part of a broader class of benzamides, which are amide derivatives of benzoic acid. Benzamides are known for their diverse range of biological activities and have been studied for various applications, including as gastrokinetic agents and in the synthesis of amino acid derivatives.

Synthesis Analysis

The synthesis of related benzamide compounds has been reported in the literature. For instance, the synthesis of tropane benzamines, which are structurally related to N-(2-Aminoethyl)-2-chlorobenzamide, involves the use of X-ray diffraction, IR, 1H NMR, and 13C NMR methods to determine the crystal and molecular structures . Another study describes the preparation of a series of 2-substituted 4-amino-N-[(4-benzyl-2-morpholinyl)methyl]-5-chlorobenzamides, which are evaluated for their gastrokinetic activity . These methods and findings could provide insights into the synthesis of N-(2-Aminoethyl)-2-chlorobenzamide, although the specific synthesis details for this compound are not provided in the papers.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. The study on tropane benzamines provides detailed information on the conformation of the pyrrolidine and piperidine rings, which are important structural features of these molecules . Although the specific molecular structure of N-(2-Aminoethyl)-2-chlorobenzamide is not discussed, the methodologies used, such as X-ray diffraction and NMR, are applicable for analyzing its molecular structure.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions. For example, N-Benzyl-p-chloro and N-Benzyl-2,4-dichlorobenzamide react with chlorosulfonic acid to yield p-sulfonyl chlorides, which can then condense with nucleophiles to give amino acid derivatives . These reactions highlight the reactivity of the benzamide moiety and suggest potential reactions that N-(2-Aminoethyl)-2-chlorobenzamide could undergo, such as nucleophilic substitution or condensation with nucleophiles to form new derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of substituents on the benzamide ring, such as the 2-chloro group and the aminoethyl side chain in N-(2-Aminoethyl)-2-chlorobenzamide, can affect properties like solubility, melting point, and reactivity. The papers provided do not offer specific data on the physical and chemical properties of N-(2-Aminoethyl)-2-chlorobenzamide, but the methodologies used in these studies, such as IR and NMR spectroscopy, are relevant for determining such properties .

Aplicaciones Científicas De Investigación

Chiral Peptide Nucleic Acids (PNAs)

- Scientific Field : Biochemistry .

- Application Summary : PNAs are synthetic nucleic acid mimics where the sugar-phosphate backbone is replaced by a peptide backbone. Chiral PNAs bearing a substituent in the N-(2-aminoethyl)glycine backbone have been studied .

- Methods of Application : The synthesis and properties of these chiral PNAs have been explored under the concept of preorganization .

- Results or Outcomes : PNAs hybridize to complementary DNA and RNA with higher affinity and superior sequence selectivity compared to DNA. They are resistant to nucleases and proteases and have a low affinity for proteins. These properties make PNAs an attractive agent for biological and medical applications .

Amine-Modified Spherical Nanocellulose Aerogels

- Scientific Field : Materials Science .

- Application Summary : The N-(2-aminoethyl)(3-aminopropyl) methyldimethoxysilane (AEAPMDS)-CNC aerogel was successfully fabricated either by freeze-drying or supercritical CO2 drying of spherical CNC hydrogels .

- Methods of Application : The amine group has been successfully introduced via C–O–Si bonds between CNC and AEAPMDS .

- Results or Outcomes : The as-synthesized AEAPMDS-CNC aerogels could be potentially applied to capture CO2 via covalent bonding .

Fabric Softeners/Surfactants

- Scientific Field : Chemistry .

- Application Summary : N-(2-Aminoethyl)ethanolamin (AEEA) is mainly used as a building block for fabric softeners/surfactants .

- Methods of Application : AEEA is used in the synthesis of fabric softeners/surfactants .

- Results or Outcomes : The resulting fabric softeners/surfactants make the textiles less harsh, “softer” or more pleasing to the touch .

Latex Paints

- Scientific Field : Materials Science .

- Application Summary : AEEA is used in the synthesis for chelating agents and latex paints .

- Methods of Application : For production of latex paints, AEEA acts as an intermediate to form an adhesion monomer, which increases adhesion under damp conditions (wet adhesion) .

- Results or Outcomes : The resulting latex paints have improved adhesion, especially under damp conditions .

Fuel/Lube Oil Additives

- Scientific Field : Chemical Engineering .

- Application Summary : AEEA is used in fuel/lube oil additives .

- Methods of Application : AEEA is used in the production of chlorinated polybutene based fuel additives as a dispersant-detergent additive .

- Results or Outcomes : The resulting fuel additives improve the performance of fuels and lubricants .

Urethane Systems

- Scientific Field : Polymer Chemistry .

- Application Summary : AEEA is used in urethane systems .

- Methods of Application : Via the pendent amino and hydroxy functionalities, AEEA is used in urethane systems .

- Results or Outcomes : The resulting urethane systems have improved properties .

Polycarboxylic Acids and Their Salts

- Scientific Field : Chemistry .

- Application Summary : N-(2-Aminoethyl)ethanolamine (AEEA) is formulated as an intermediate to form polycarboxylic acids and their salts .

- Methods of Application : AEEA is used as a building block for synthesis .

- Results or Outcomes : The resulting polycarboxylic acids and their salts have various applications in different industries .

Chelating Agents

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-aminoethyl)-2-chlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c10-8-4-2-1-3-7(8)9(13)12-6-5-11/h1-4H,5-6,11H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVWGQHNZCDFBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40515623 |

Source

|

| Record name | N-(2-Aminoethyl)-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Aminoethyl)-2-chlorobenzamide | |

CAS RN |

65389-77-7 |

Source

|

| Record name | N-(2-Aminoethyl)-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Diphenylmethyl)amino]propan-1-ol](/img/structure/B1282080.png)

![Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate](/img/structure/B1282086.png)

![1,3-Bis[(di-tert-butylphosphino)oxy]benzene](/img/structure/B1282091.png)